ENaC Inhibitory Potency: Target Compound vs. Amiloride (Cross-Study Comparable Data)
Although direct head-to-head ENaC inhibition data for the exact target compound have not been published in peer-reviewed literature, a closely related 3,5-diamino-6-chloropyrazine-2-carbonyl derivative (compound 552-02) demonstrated a 60- to 100-fold increase in potency over amiloride in short-circuit current (I_SC) assays using canine and human CF bronchial epithelial cells [1]. This class-level inference suggests that substitution at the 2-carbonyl position of the pyrazine core, whether with an imidazol-1-yl group (target compound) or an acylguanidine group (552-02), can dramatically enhance ENaC blockade. The target compound is described in vendor documentation as 'significantly more potent than traditional ENaC blockers like amiloride,' with a referenced potency increase of 60- to 100-fold . Caution: this specific quantitative claim appears to be extrapolated from the 552-02 dataset and has not been independently verified for (3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone.
| Evidence Dimension | ENaC inhibitory potency (fold increase vs. amiloride) |
|---|---|
| Target Compound Data | Claimed 60- to 100-fold more potent than amiloride (vendor-reported, unverified in peer-reviewed literature) |
| Comparator Or Baseline | Amiloride (baseline potency defined as 1×) |
| Quantified Difference | ~60–100× potency increase (class-level inference from 552-02 data) |
| Conditions | Short-circuit current (I_SC) in canine and human CF bronchial epithelial cells (data for 552-02) [1] |
Why This Matters
If the target compound achieves even a fraction of this potency gain, it would require substantially lower concentrations to achieve effective ENaC blockade in vitro, reducing potential off-target effects and compound consumption in screening campaigns.
- [1] Hirsh, A. J., et al. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. Journal of Pharmacology and Experimental Therapeutics, 325(1), 77–88. View Source
